molecular formula C14H21FN4O3S B5841776 2-{4-[(dimethylamino)sulfonyl]-1-piperazinyl}-N-(4-fluorophenyl)acetamide

2-{4-[(dimethylamino)sulfonyl]-1-piperazinyl}-N-(4-fluorophenyl)acetamide

Cat. No. B5841776
M. Wt: 344.41 g/mol
InChI Key: HKGFZKPCHUIVSK-UHFFFAOYSA-N
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Description

This chemical compound is part of a broader class of compounds that have been extensively studied for their potential therapeutic applications. It incorporates elements such as a dimethylamino group attached to a sulfonyl functional group, a piperazinyl ring, and a fluorophenyl group through an acetamide linkage. These components contribute to its unique chemical behavior and properties.

Synthesis Analysis

The synthesis of such compounds generally involves multi-step chemical reactions that meticulously build the molecule's complex structure. While specific synthesis routes for this compound are not detailed in the accessible literature, similar compounds often utilize cross-coupling reactions, amide formation, and sulfonamide linkage creation as key steps in their synthesis processes (Kennedy, 2001; Brayton, 1986).

Molecular Structure Analysis

The molecular structure of this compound suggests significant interactions due to its functional groups. The presence of a piperazine ring, known for its role in drug design, indicates its potential for forming stable and effective pharmaceuticals. The fluorophenyl group contributes to the molecule's rigidity and can affect its binding affinity to biological targets (Rathi et al., 2016).

Chemical Reactions and Properties

Compounds containing sulfonyl and piperazinyl groups are known for their reactivity and ability to undergo various chemical transformations. These may include nucleophilic substitutions and interactions with other pharmaceutical agents, affecting their solubility, stability, and biological activity (Watson et al., 2021).

properties

IUPAC Name

2-[4-(dimethylsulfamoyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN4O3S/c1-17(2)23(21,22)19-9-7-18(8-10-19)11-14(20)16-13-5-3-12(15)4-6-13/h3-6H,7-11H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGFZKPCHUIVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641419
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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